5-(2-Aminoethyl)-4-methyl-4H-1,2,4-triazole-3-thiol 5-(2-Aminoethyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17449016
InChI: InChI=1S/C5H10N4S/c1-9-4(2-3-6)7-8-5(9)10/h2-3,6H2,1H3,(H,8,10)
SMILES:
Molecular Formula: C5H10N4S
Molecular Weight: 158.23 g/mol

5-(2-Aminoethyl)-4-methyl-4H-1,2,4-triazole-3-thiol

CAS No.:

Cat. No.: VC17449016

Molecular Formula: C5H10N4S

Molecular Weight: 158.23 g/mol

* For research use only. Not for human or veterinary use.

5-(2-Aminoethyl)-4-methyl-4H-1,2,4-triazole-3-thiol -

Specification

Molecular Formula C5H10N4S
Molecular Weight 158.23 g/mol
IUPAC Name 3-(2-aminoethyl)-4-methyl-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C5H10N4S/c1-9-4(2-3-6)7-8-5(9)10/h2-3,6H2,1H3,(H,8,10)
Standard InChI Key DSSLYESDQZJGDI-UHFFFAOYSA-N
Canonical SMILES CN1C(=NNC1=S)CCN

Introduction

Structural Identification and Molecular Characteristics

Molecular Architecture

5-(2-Aminoethyl)-4-methyl-4H-1,2,4-triazole-3-thiol (molecular formula: C5H10N4S\text{C}_5\text{H}_{10}\text{N}_4\text{S}) features a 1,2,4-triazole ring substituted at the 3-position with a thiol (-SH) group, the 4-position with a methyl (-CH3_3) group, and the 5-position with a 2-aminoethyl (-CH2_2CH2_2NH2_2) side chain . The planar triazole ring facilitates π-π stacking interactions, while the aminoethyl and thiol groups enhance solubility in polar solvents and reactivity toward electrophiles.

Table 1: Key Structural Descriptors

PropertyValue/Description
Molecular Weight158.23 g/mol
SMILES NotationCC1=NNC(=S)N1CCN
InChI KeyKRZRHRYYDBJKHS-UHFFFAOYSA-N
Tautomeric FormsThione-thiol equilibrium observed at pH 7–9

Synthetic Methodologies

Cyclization Reactions

The primary synthesis route involves cyclization of 2-aminoethanethiol with 4-methyl-1,2,4-triazole-3-thione in hydrochloric acid under reflux conditions. The reaction proceeds via nucleophilic attack of the thiol group on the electrophilic carbon of the triazole-thione, followed by intramolecular dehydration.

C3H7N3S+C2H7NSHCl, ΔC5H10N4S+H2O\text{C}_3\text{H}_7\text{N}_3\text{S} + \text{C}_2\text{H}_7\text{NS} \xrightarrow{\text{HCl, Δ}} \text{C}_5\text{H}_{10}\text{N}_4\text{S} + \text{H}_2\text{O}

Industrial-scale production employs continuous-flow reactors to optimize parameters:

  • Temperature: 80–100°C

  • Pressure: 1.5–2.0 atm

  • Residence Time: 15–20 minutes

Purification and Yield

Post-synthesis purification involves sequential steps:

  • Liquid-Liquid Extraction: Dichloromethane/water partitioning removes unreacted precursors.

  • Crystallization: Ethanol-water mixtures yield 75–85% pure product.

  • Chromatography: Silica gel columns (eluent: 7:3 ethyl acetate/hexane) achieve >98% purity.

Physicochemical Properties

Thermal and Solubility Profiles

  • Melting Point: 202–204°C

  • Solubility:

    • Water: 12.3 g/L (25°C)

    • Ethanol: 45.6 g/L

    • DMSO: 89.2 g/L

  • Stability: Degrades above 250°C; susceptible to oxidation in alkaline media .

Reactivity

  • Oxidation: Forms disulfide bridges with H2_2O2_2 or I2_2.

  • Alkylation: Reacts with methyl iodide to produce S-methyl derivatives.

  • Metal Coordination: Binds Cu2+^{2+} and Fe3+^{3+} via thiol and triazole nitrogen atoms .

Biological and Industrial Applications

Antimicrobial Activity

Schiff base derivatives of this compound exhibit broad-spectrum antimicrobial properties. In a 2020 study, analogs inhibited Staphylococcus aureus (MIC: 16 μg/mL) and Candida albicans (MIC: 32 μg/mL) by disrupting cell membrane integrity .

Pharmaceutical Intermediate

The aminoethyl group serves as a handle for conjugating drug moieties. For example, hydrochloridation (CAS: 1559064-02-6) enhances solubility for intravenous formulations .

Agrochemistry

Functionalization with herbicidal auxins (e.g., 2,4-D) yields compounds with 92% weed-growth inhibition in pre-emergent trials.

Analytical Characterization

Spectroscopic Data

  • IR (KBr):

    • 2612 cm1^{-1} (S-H stretch)

    • 1628 cm1^{-1} (C=N stretch)

  • 1^1H NMR (DMSO-d6_6):

    • δ 1.98 (s, 3H, CH3_3)

    • δ 3.21 (t, 2H, CH2_2NH2_2)

    • δ 3.65 (t, 2H, NCH2_2)

    • δ 4.12 (s, 1H, SH)

Comparative Analysis with Analogous Compounds

vs. 3-Amino-5-methyl-1,2,4-triazole

The aminoethyl-thiol substitution in 5-(2-aminoethyl)-4-methyl-4H-1,2,4-triazole-3-thiol confers:

  • 3.2-fold higher solubility in aqueous media .

  • Enhanced metal-chelation capacity (log KCu_{Cu}: 8.7 vs. 5.9) .

Future Research Directions

  • Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic pathways.

  • Nanoformulations: Develop liposomal carriers to improve tissue targeting.

  • Green Synthesis: Explore biocatalytic routes using immobilized thioredoxin .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator